N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide
Description
Evolution of Pyrazolo[3,4-d]Pyrimidine Derivatives in Drug Discovery
Pyrazolo[3,4-d]pyrimidine derivatives have emerged as critical scaffolds in kinase inhibitor development due to their structural mimicry of purine nucleobases. Early work identified their ability to occupy the adenine-binding pocket of kinases such as epidermal growth factor receptor (EGFR), enabling competitive ATP inhibition. For example, Gaber et al. demonstrated that derivatives like compound 12b (IC~50~ = 0.016 µM against EGFR^WT^) exhibit potent antiproliferative effects by disrupting EGFR signaling in non-small cell lung cancer (NSCLC) and colorectal carcinoma models.
The scaffold’s versatility allows modifications at five key positions:
- Heteroaromatic core : The pyrazolo[3,4-d]pyrimidine moiety serves as a purine analog, critical for ATP-binding site interactions.
- Hydrophobic head : Substituted phenyl or aliphatic groups enhance binding to hydrophobic regions of kinase domains.
- Linker optimization : Imino, hydrazone, or thiosemicarbazide groups improve solubility and pharmacokinetics.
- Hydrophobic tail : Aromatic or adamantane-based substituents stabilize interactions with secondary hydrophobic pockets.
- Ribose-binding pocket targeting : Aniline or alkylamine groups fine-tune selectivity.
Table 1 highlights key pyrazolo[3,4-d]pyrimidine derivatives and their biological activities:
| Compound | Modification Sites | Target | IC~50~ (µM) | Reference |
|---|---|---|---|---|
| 12b | Hydrazone linker, aniline tail | EGFR^WT^ | 0.016 | |
| 23a | Thio-methyl group | Src kinase | 0.21 | |
| 24a | Prodrug design | Solubility enhancement | N/A |
Emergence of Adamantane-Conjugated Heterocyclic Compounds
Adamantane’s rigid, lipophilic structure has been leveraged to improve drug stability, membrane permeability, and target engagement. Its incorporation into heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, addresses limitations like metabolic instability and poor bioavailability. For instance, tromantadine (an adamantane-derived antiviral) demonstrates enhanced pharmacokinetics due to adamantane’s hydrophobic bulk.
The fusion of adamantane with heterocycles exploits two synergistic effects:
- Lipophilicity enhancement : Adamantane’s diamondoid structure increases logP values, facilitating blood-brain barrier penetration and tissue distribution.
- Conformational rigidity : The adamantane cage restricts rotational freedom, optimizing pharmacophore alignment with target binding sites.
Table 2 compares adamantane-conjugated therapeutics:
| Compound | Heterocycle | Application | Key Advantage |
|---|---|---|---|
| Tromantadine | Thiosemicarbazide | Antiviral | Enhanced stability |
| Saxagliptin | Pyrazolo[3,4-d]pyrimidine | Antidiabetic | Prolonged half-life |
| Target Compound | Pyrazolo[3,4-d]pyrimidine | Oncology | Dual EGFR inhibition |
Positioning Within Current Medicinal Chemistry Literature
The target compound occupies a niche in precision oncology, combining pyrazolo[3,4-d]pyrimidine’s kinase inhibitory properties with adamantane’s pharmacokinetic benefits. Current literature emphasizes dual EGFR^WT^/EGFR^T790M^ inhibitors to address tyrosine kinase inhibitor (TKI) resistance in NSCLC. For example, compound 12b from Gaber et al. inhibits EGFR^T790M^ (IC~50~ = 0.236 µM), outperforming erlotinib (IC~50~ = 0.563 µM). The adamantane carboxamide moiety in the target compound likely augments this activity by stabilizing hydrophobic interactions in the ATP-binding pocket.
Rationale for Structure Design and Optimization
The target compound’s design integrates three strategic elements:
- Pyrazolo[3,4-d]pyrimidine core : Serves as the ATP-competitive scaffold, with a methylsulfanyl group at position 6 enhancing hydrophobic interactions.
- Propan-2-ylamino group at position 4 : Mimics the aniline moiety in 12b , which improved EGFR^WT^ affinity by 2.5-fold compared to aliphatic amines.
- Adamantane-1-carboxamide tail : Occupies the hydrophobic region II of EGFR, leveraging adamantane’s rigidity to reduce off-target binding.
Molecular docking simulations predict that the adamantane group forms van der Waals contacts with Leu718 and Val726 in EGFR^T790M^, while the propan-2-ylamino group hydrogen-bonds with Thr830. This dual-binding mode may circumvent steric hindrance caused by the T790M mutation, a common resistance mechanism.
Properties
IUPAC Name |
N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6OS/c1-13(2)25-18-17-12-24-28(19(17)27-21(26-18)30-3)5-4-23-20(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h12-16H,4-11H2,1-3H3,(H,23,29)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCTPUNHJUVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 342.48 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 342.48 g/mol |
| Density | 1.3 g/cm³ |
| Boiling Point | 421.2 °C |
| Flash Point | 208.5 °C |
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The pyrazolo[3,4-d]pyrimidine moiety is known to inhibit various enzymes and receptors, which can lead to significant alterations in cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Signal Transduction Modulation : It can affect pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cancer biology.
- Apoptosis Induction : The compound has shown potential in inducing apoptosis in cancer cells through caspase activation.
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Several studies have reported on the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives:
- In Vitro Studies : Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549 lung cancer cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | HCT116 | 1.1 |
| N-{2-[6-(methylsulfanyl)...} | Various | TBD |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have shown significant inhibition of inflammatory markers in vitro .
Case Studies
Recent advancements highlight the therapeutic implications of this compound:
- Cancer Treatment : A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibited tumor growth in xenograft models.
- Inflammatory Diseases : Another study indicated that compounds with similar scaffolds reduced inflammation markers in animal models of arthritis.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes critical structural and functional differences between the target compound and its analogs:
Pharmacokinetic and Functional Insights
Adamantane vs. Cyclopropane/Other Carboxamide Groups: The adamantane-1-carboxamide in the target compound significantly enhances lipophilicity compared to cyclopropane (logP difference: ~1.7), which may improve blood-brain barrier penetration but reduce aqueous solubility .
Amino Substituents at Position 4: Isopropylamino (target compound): Branched alkyl chain provides moderate steric bulk and metabolic stability. 2-Methoxyethylamino (): Polar methoxy group increases solubility but may shorten half-life due to oxidative metabolism . 4-Morpholinyl (): The morpholine ring’s electron-rich oxygen enhances hydrogen-bonding capacity, favoring interactions with polar residues in target proteins .
Methylsulfanyl at Position 6 :
- Common across all analogs, this group likely contributes to π-π stacking or hydrophobic interactions in binding pockets. Its metabolic conversion to sulfoxide/sulfone derivatives may influence off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
